molecular formula C26H56N2O6S B12699983 (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate CAS No. 61792-35-6

(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate

Cat. No.: B12699983
CAS No.: 61792-35-6
M. Wt: 524.8 g/mol
InChI Key: JOQAQKBSXCRNFW-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often utilized in formulations for personal care products, detergents, and other cleaning agents due to its ability to reduce surface tension and enhance the spreading and wetting properties of liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate typically involves the following steps:

    Amidation Reaction: The initial step involves the reaction of octadecanoic acid with 3-aminopropylamine to form N-(3-aminopropyl)octadecanamide.

    Quaternization Reaction: The resulting amide is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form the quaternary ammonium compound.

    Sulphation: Finally, the quaternary ammonium compound is treated with methyl sulphate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides, and other nucleophilic species.

Major Products

    Oxidation Products: Corresponding oxides and hydroxylated derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Varied depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in cell culture and molecular biology for its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing for better spreading and wetting of liquids. The quaternary ammonium group interacts with negatively charged surfaces, disrupting microbial cell membranes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
  • (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate

Uniqueness

(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is unique due to its specific combination of surfactant properties and antimicrobial effects. Its ability to reduce surface tension and disrupt microbial cell membranes makes it particularly valuable in both industrial and scientific applications.

Properties

CAS No.

61792-35-6

Molecular Formula

C26H56N2O6S

Molecular Weight

524.8 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;methyl sulfate

InChI

InChI=1S/C25H52N2O2.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5-6(2,3)4/h28H,4-24H2,1-3H3;1H3,(H,2,3,4)

InChI Key

JOQAQKBSXCRNFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

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